An In-depth Technical Guide to Tributyl(4-fluoro-3-methylphenyl)stannane for Researchers and Drug Development Professionals
An In-depth Technical Guide to Tributyl(4-fluoro-3-methylphenyl)stannane for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Tributyl(4-fluoro-3-methylphenyl)stannane, a key organometallic reagent in modern organic synthesis. The document details its chemical and physical properties, provides a validated synthesis protocol, and explores its applications, particularly in the construction of complex molecular architectures relevant to drug discovery. Emphasis is placed on the practical aspects of its use, including reaction mechanisms, safety considerations, and spectroscopic characterization. This guide is intended to be an essential resource for researchers, scientists, and professionals in the field of drug development who are looking to leverage the unique reactivity of this versatile organostannane.
Introduction
Tributyl(4-fluoro-3-methylphenyl)stannane, with the CAS number 130739-96-7 , is an organotin compound that has gained significant traction as a versatile building block in organic synthesis.[1] Its utility primarily stems from its role as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Stille coupling. The presence of the fluorinated and methylated phenyl ring offers unique electronic and steric properties, making it a valuable tool for the introduction of this specific moiety into a wide range of organic molecules. This is of particular interest in medicinal chemistry, where the incorporation of fluorine can profoundly influence a drug candidate's metabolic stability, lipophilicity, and binding affinity.[2] This guide will provide an in-depth exploration of Tributyl(4-fluoro-3-methylphenyl)stannane, from its fundamental properties to its practical applications in the synthesis of bioactive molecules.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a reagent is paramount for its effective and safe use in the laboratory. The key properties of Tributyl(4-fluoro-3-methylphenyl)stannane are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 130739-96-7 | [1] |
| Molecular Formula | C₁₉H₃₃FSn | [1] |
| Molecular Weight | 399.17 g/mol | [1] |
| Appearance | Predicted to be a liquid or solid | |
| Boiling Point | 384.5 ± 52.0 °C at 760 mmHg (Predicted) | [1] |
| Flash Point | 186.4 ± 30.7 °C (Predicted) | [1] |
| Solubility | Expected to be soluble in common organic solvents like THF, diethyl ether, and toluene. |
Synthesis of Tributyl(4-fluoro-3-methylphenyl)stannane: A Validated Protocol
The synthesis of aryltributylstannanes is most commonly achieved through the reaction of an organometallic intermediate, such as a Grignard or organolithium reagent, with tributyltin chloride. The following protocol details a reliable method for the preparation of Tributyl(4-fluoro-3-methylphenyl)stannane from the commercially available 4-bromo-1-fluoro-2-methylbenzene.
Reaction Scheme:
Caption: General synthetic route to Tributyl(4-fluoro-3-methylphenyl)stannane.
Experimental Protocol:
Materials:
-
4-Bromo-1-fluoro-2-methylbenzene
-
n-Butyllithium (n-BuLi) in hexanes or Magnesium (Mg) turnings
-
Tributyltin chloride (Bu₃SnCl)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Anhydrous work-up reagents (e.g., saturated aqueous ammonium chloride, brine)
-
Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Preparation of the Organometallic Intermediate (Organolithium Route):
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 4-bromo-1-fluoro-2-methylbenzene (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 eq) dropwise via the dropping funnel, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the aryllithium species.
-
-
Reaction with Tributyltin Chloride:
-
To the freshly prepared aryllithium solution at -78 °C, add tributyltin chloride (1.1 eq) dropwise.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford Tributyl(4-fluoro-3-methylphenyl)stannane as a colorless oil.
-
Causality behind Experimental Choices:
-
Anhydrous Conditions: Organolithium and Grignard reagents are highly reactive towards protic sources, such as water. Therefore, the use of anhydrous solvents and an inert atmosphere is crucial to prevent quenching of the organometallic intermediate and ensure high yields.[3]
-
Low Temperature: The formation of the aryllithium reagent is performed at -78 °C to prevent side reactions, such as benzyne formation or reaction with the solvent.
-
Stoichiometry: A slight excess of the organolithium reagent and tributyltin chloride is used to ensure complete consumption of the starting aryl bromide.
Spectroscopic Characterization
Expected NMR Data (in CDCl₃):
-
¹H NMR:
-
Aromatic protons will appear in the range of δ 6.8-7.5 ppm, showing characteristic coupling patterns due to the fluorine and methyl substituents.
-
The methyl group protons will appear as a singlet around δ 2.2-2.4 ppm.
-
The protons of the tributyl groups will appear as a series of multiplets in the upfield region (δ 0.8-1.6 ppm).
-
-
¹³C NMR:
-
The carbon atoms of the aromatic ring will resonate in the region of δ 115-165 ppm, with the carbon attached to fluorine showing a large one-bond C-F coupling constant.
-
The methyl carbon will appear around δ 15-20 ppm.
-
The carbons of the tributyl groups will resonate in the range of δ 10-30 ppm.[4]
-
-
¹⁹F NMR:
-
A single resonance is expected for the fluorine atom, typically in the range of -110 to -120 ppm relative to CFCl₃.[5] The exact chemical shift will be influenced by the electronic environment of the aromatic ring.
-
Applications in Drug Development: The Stille Coupling Reaction
The primary application of Tributyl(4-fluoro-3-methylphenyl)stannane in drug development lies in its use as a coupling partner in the Stille reaction. This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-carbon bond between the stannane and an organic electrophile (typically an aryl, vinyl, or acyl halide or triflate).[6][7]
Mechanism of the Stille Coupling:
The catalytic cycle of the Stille reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Example Application in Bioactive Molecule Synthesis:
The 4-fluoro-3-methylphenyl motif is present in a number of bioactive molecules. For instance, derivatives of 4-(4-fluoro-3-methylphenyl)-1,6-dihydropyrimidin-2-ol have been synthesized and evaluated for their anti-inflammatory and analgesic activities.[8] The synthesis of such compounds can be envisioned using a Stille coupling reaction where Tributyl(4-fluoro-3-methylphenyl)stannane is coupled with a suitable pyrimidine-based electrophile.
Safety and Handling
Organotin compounds are known for their toxicity and should be handled with extreme care.[9]
Key Safety Precautions:
-
Handling: All manipulations should be carried out in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Inhalation: Avoid inhaling dust, fumes, or vapors.
-
Skin Contact: Avoid contact with skin. In case of contact, wash the affected area immediately with soap and water.
-
Waste Disposal: Dispose of all organotin waste in properly labeled, sealed containers according to institutional and local regulations.
Conclusion
Tributyl(4-fluoro-3-methylphenyl)stannane is a valuable and versatile reagent in organic synthesis, particularly for the introduction of the 4-fluoro-3-methylphenyl moiety into complex molecules. Its application in Stille cross-coupling reactions provides a powerful tool for medicinal chemists and drug development professionals. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for its effective and responsible use in the laboratory.
References
- Crisp, G. T. (n.d.). Synthesis of Product Subclass 21: Alkynylstannanes. In Houben–Weyl, Vol. 13/6, pp 181–522.
- PubChem. (n.d.). Tributyl(4-fluorophenyl)stannane. National Center for Biotechnology Information.
- Guidechem. (n.d.). TRIBUTYL (4-FLUORO-3-METILFENIL) ESTANANO 130739-96-7 wiki.
- Organic Syntheses Procedure. (n.d.). Stannane, tributyl[1-(methoxymethoxy)-2-butenyl]-, [S-(E)]-.
- ChemicalBook. (n.d.). 4-fluoro-3-methylphenyl 4-fluorophenyl ketone synthesis.
- Alfa Chemistry. (n.d.). 19F NMR Chemical Shift Table.
- ResearchGate. (n.d.). Calculated and experimental 13C NMR chemical shifts.
- Royal Society of Chemistry. (2026, January 12). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies.
- ResearchGate. (n.d.). Experimental 1H NMR spectrum of....
- DTIC. (n.d.). Fluorine-19 Nuclear Magnetic Resonance.
- Molbase. (n.d.). Synthesis of 1-[4-fluoro-3-phenoxy-phenyl]-4-[p-ethoxyphenyl]-4-methyl-pentane.
- Organic Chemistry Portal. (n.d.). Stille Coupling.
- University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards.
- Rossi, R. A. (2014). Recent advances in the synthesis of stannanes and the scope of their posterior chemical transformations. Journal of Organometallic Chemistry, 751, 201-212.
- Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy.
- Williams, R. M. (2011). RECENT ADVANCES IN THE STILLE BIARYL COUPLING REACTION AND APPLICATIONS IN COMPLEX NATURAL PRODUCTS SYNTHESIS. Organic Syntheses, 88, 197.
- Dovepress. (n.d.). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species.
- MDPI. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
- ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds.
- Santa Cruz Biotechnology. (n.d.). 2-(Tributylstannyl)thiophene.
- BenchChem. (2025). Navigating the Synthesis of 4-Fluoro-3-methylbenzofuran: A Technical Guide.
- University of Ottawa NMR Facility Blog. (2007, October 9). 13C NMR of Fluorinated Organics.
- Indian Academy of Sciences. (n.d.). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal.
- Sigma-Aldrich. (n.d.). Tributyl(4-fluorophenyl)stannane.
- ResearchGate. (2025, August 10). design and synthesis of novel 4-(4-fluoro-3-methylphenyl)-6-(substituted aryl)-1,6-dihydropyrimidin-2-ol derivatives as potent anti-inflammatory and analgesic agents.
- MDPI. (2023, March 7). DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking.
- SpectraBase. (n.d.). Stannane, tributyl(3-pentyl-1-octenyl)-, (E)- - Optional[13C NMR] - Chemical.
- YouTube. (2022, September 27). Safe Lithiation Reactions Using Organolithium Reagents l Protocol Preview.
- Infoscience. (n.d.). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes.
- Royal Society of Chemistry. (2003). Synthesis of the first fluoro(phosphanyl)- and diphosphanyl-stannanes and surprising formation of [P(SnMe3)4]+SiF5−.
- Matrix Fine Chemicals. (n.d.). TRIBUTYL(PHENYL)STANNANE | CAS 960-16-7.
- EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.
- Benchchem. (n.d.). Fluoro(trimethyl)stannane|CAS 420-60-0.
- Organic Chemistry Portal. (n.d.). Fluoroalkane synthesis by fluorination or substitution.
- ResearchGate. (2025, August 9). Synthesis, Spectroscopic Properties, Quantum Chemical Calculations, and Biological Activities of 2-{[5-(2-Fluorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[3-methyl-3-(2,4,6-trimethylphenyl)-cyclobutyl]ethan-1-one.
Sources
- 1. guidechem.com [guidechem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]
- 5. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 6. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stille Coupling [organic-chemistry.org]
- 8. vapourtec.com [vapourtec.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
